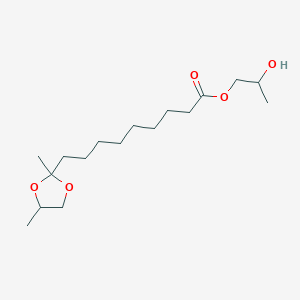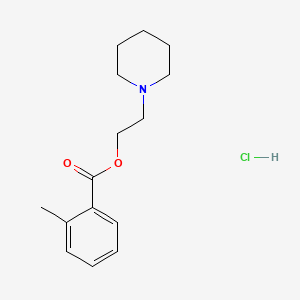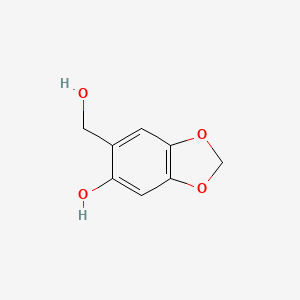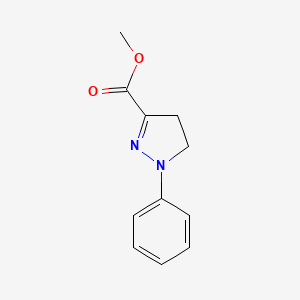
Diethyl 3-(methylsulfanyl)pent-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-(methylsulfanyl)pent-2-enedioate is an organic compound with the molecular formula C10H16O4S It is a diester derivative of pent-2-enedioic acid, featuring a methylsulfanyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(methylsulfanyl)pent-2-enedioate typically involves the esterification of 3-(methylsulfanyl)pent-2-enedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-(methylsulfanyl)pent-2-enedioate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, base catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, other esters
Aplicaciones Científicas De Investigación
Diethyl 3-(methylsulfanyl)pent-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 3-(methylsulfanyl)pent-2-enedioate involves its interaction with molecular targets through its ester and methylsulfanyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic attack or oxidation-reduction processes, which can modulate the activity of enzymes or other proteins. The specific pathways involved depend on the context of its application, such as enzyme inhibition or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl maleate: Similar ester structure but lacks the methylsulfanyl group.
Diethyl fumarate: Another diester of pent-2-enedioic acid but with a different geometric configuration.
Diethyl 2-(methylsulfanyl)succinate: Similar structure with the methylsulfanyl group on a different carbon atom.
Uniqueness
Diethyl 3-(methylsulfanyl)pent-2-enedioate is unique due to the presence of the methylsulfanyl group at the third carbon atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
| 90931-62-7 | |
Fórmula molecular |
C10H16O4S |
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
diethyl 3-methylsulfanylpent-2-enedioate |
InChI |
InChI=1S/C10H16O4S/c1-4-13-9(11)6-8(15-3)7-10(12)14-5-2/h6H,4-5,7H2,1-3H3 |
Clave InChI |
ZEMHMNSCRUYQEA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=CC(=O)OCC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


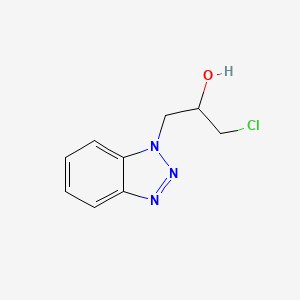

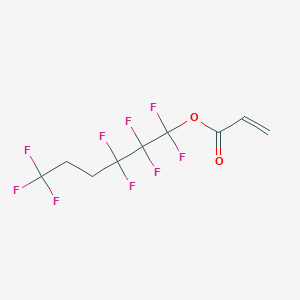

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
phosphanium chloride](/img/structure/B14350065.png)
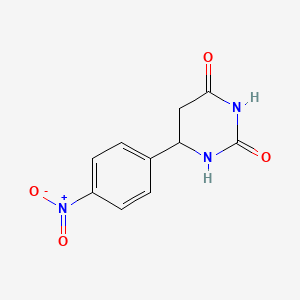
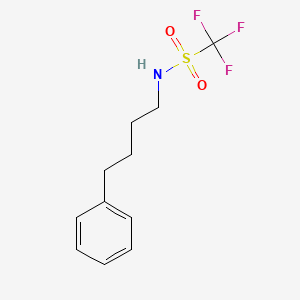
![1-(2-Isocyanoethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14350074.png)
